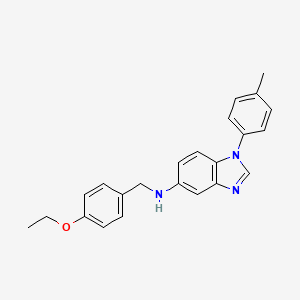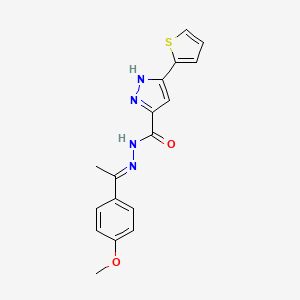![molecular formula C27H24BrNO6S3 B11664766 dimethyl 2-{1-[(3-bromophenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11664766.png)
dimethyl 2-{1-[(3-bromophenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-{1-[(3-bromofenil)carbonil]-6-etoxi-2,2-dimetil-3-tio-2,3-dihidroquinolin-4(1H)-ilideno}-1,3-ditiol-4,5-dicarboxilato de dimetilo es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
La síntesis del 2-{1-[(3-bromofenil)carbonil]-6-etoxi-2,2-dimetil-3-tio-2,3-dihidroquinolin-4(1H)-ilideno}-1,3-ditiol-4,5-dicarboxilato de dimetilo implica múltiples pasos, cada uno de los cuales requiere condiciones de reacción específicas Las condiciones de reacción a menudo implican el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Este compuesto puede sufrir varias reacciones químicas, incluyendo:
Oxidación: La presencia del grupo tioxo permite reacciones de oxidación, que pueden ser facilitadas por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los grupos carbonilo se pueden reducir utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Aplicaciones Científicas De Investigación
El 2-{1-[(3-bromofenil)carbonil]-6-etoxi-2,2-dimetil-3-tio-2,3-dihidroquinolin-4(1H)-ilideno}-1,3-ditiol-4,5-dicarboxilato de dimetilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.
Mecanismo De Acción
El mecanismo de acción del 2-{1-[(3-bromofenil)carbonil]-6-etoxi-2,2-dimetil-3-tio-2,3-dihidroquinolin-4(1H)-ilideno}-1,3-ditiol-4,5-dicarboxilato de dimetilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías implicadas pueden incluir la inhibición de la actividad enzimática, la modulación de las vías de transducción de señales o la interacción con el ADN o el ARN .
Comparación Con Compuestos Similares
Compuestos similares al 2-{1-[(3-bromofenil)carbonil]-6-etoxi-2,2-dimetil-3-tio-2,3-dihidroquinolin-4(1H)-ilideno}-1,3-ditiol-4,5-dicarboxilato de dimetilo incluyen otros derivados de la quinolina y compuestos de ditiol. Estos compuestos comparten algunas características estructurales pero difieren en sus grupos funcionales específicos y en la arquitectura molecular general. La singularidad del 2-{1-[(3-bromofenil)carbonil]-6-etoxi-2,2-dimetil-3-tio-2,3-dihidroquinolin-4(1H)-ilideno}-1,3-ditiol-4,5-dicarboxilato de dimetilo reside en su combinación del núcleo de quinolina con la porción de ditiol, lo que le confiere propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C27H24BrNO6S3 |
|---|---|
Peso molecular |
634.6 g/mol |
Nombre IUPAC |
dimethyl 2-[1-(3-bromobenzoyl)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H24BrNO6S3/c1-6-35-16-10-11-18-17(13-16)19(26-37-20(24(31)33-4)21(38-26)25(32)34-5)22(36)27(2,3)29(18)23(30)14-8-7-9-15(28)12-14/h7-13H,6H2,1-5H3 |
Clave InChI |
MEIBMYKOKGDOBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-N-(4-{[4-(4-{[4-(3-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide](/img/structure/B11664686.png)


![N'-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide](/img/structure/B11664709.png)
![N-[(E)-(2-bromophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11664713.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B11664717.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664719.png)

![Dimethyl 5-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11664735.png)
![4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11664739.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11664742.png)
![Tetramethyl 6'-(4-fluorobenzoyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11664750.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11664753.png)
![Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B11664774.png)
